molecular formula C20H15FN4O2 B3005255 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1261012-42-3

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

Cat. No.: B3005255
CAS No.: 1261012-42-3
M. Wt: 362.364
InChI Key: XAWJQRFKIXDJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a heterocyclic molecule featuring a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. The acetamide moiety at the N-pyrrole position is further substituted with a phenyl group. This structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and the fluorophenyl group’s role in enhancing binding affinity to biological targets .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-15-10-8-14(9-11-15)19-23-20(27-24-19)17-7-4-12-25(17)13-18(26)22-16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWJQRFKIXDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. Additionally, industrial-scale production may require the development of continuous flow processes to enhance scalability and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight Pharmacological Notes
Target Compound Phenyl C₂₁H₁₆FN₄O₂ 378.38 Not explicitly reported in evidence; structural features suggest potential kinase or enzyme inhibition .
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 2-Chlorobenzyl C₂₁H₁₆ClFN₄O₂ 410.83 No direct activity data; chlorobenzyl may enhance lipophilicity and membrane permeability .
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide 4-Fluorophenyl (with benzodioxol on oxadiazole) C₂₁H₁₅FN₄O₄ 422.37 Benzodioxol substituent could improve metabolic stability; discontinued in commercial catalogs .
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 5-Chloro-2,4-dimethoxyphenyl C₂₂H₁₈ClFN₄O₄ 456.86 Chloro and methoxy groups may enhance target selectivity; no explicit activity data .
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide 2-Methoxyethyl C₁₇H₁₇FN₄O₃ 344.34 Methoxyethyl group increases hydrophilicity; potential for improved solubility .

Modifications to the Oxadiazole/Pyrrole Core

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Replaces pyrrole with a piperidine ring. Exhibited superior binding affinity (-9.8 kcal/mol) compared to control anti-TB drugs (-7.2 to -8.1 kcal/mol), attributed to the piperidine’s conformational flexibility and carboxamide interaction .
  • 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (): Replaces oxadiazole with a tetrazole ring. Demonstrated favorable ADMET properties but lower binding affinity than the target compound’s analogs .

Pharmacological and Structural Insights

  • Key Pharmacophores : The 4-fluorophenyl-1,2,4-oxadiazole motif is critical for target engagement, likely due to π-π stacking and hydrogen bonding with enzymes or receptors .
  • Hydrophilic Groups (e.g., methoxyethyl in ): Improve solubility but may reduce membrane permeability.
  • Synthetic Feasibility : Analogs with complex substituents (e.g., benzodioxol in ) face challenges in large-scale synthesis, as reflected in their discontinued commercial status .

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure includes various functional groups, such as a fluorophenyl moiety and an oxadiazole ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 392.4 g/mol. The IUPAC name is 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide.

Anticancer Properties

Research indicates that derivatives of phenylacetamide compounds exhibit significant anticancer activities. Notably, studies have shown that This compound may act as a potent anticancer agent against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated cytotoxic effects against prostate carcinoma (PC3) cells. In comparative studies, certain derivatives showed IC50 values lower than reference drugs like imatinib, indicating higher potency in inhibiting cancer cell proliferation .
CompoundCell LineIC50 (μM)Reference Drug IC50 (μM)
2cPC38040
2bPC35240
2cMCF710098

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The oxadiazole and fluorophenyl groups are believed to facilitate interactions through hydrogen bonding and hydrophobic interactions. This can modulate the activity of enzymes or receptors involved in cell proliferation and survival pathways.

Proposed Mechanism:

  • Target Interaction: The compound binds to specific enzymes or receptors.
  • Signal Modulation: This binding alters downstream signaling pathways that control cell growth and apoptosis.
  • Induction of Apoptosis: Ultimately leads to increased apoptosis in cancer cells.

Synthesis and Characterization

The synthesis of This compound typically involves several steps:

  • Formation of the Oxadiazole Ring: Cyclization of a hydrazide with a carboxylic acid derivative.
  • Pyrrole Introduction: A condensation reaction with an appropriate aldehyde or ketone introduces the pyrrole ring.
  • Final Coupling: The fluorophenyl and methoxyphenyl groups are coupled using palladium-catalyzed reactions.

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Activity: A study involving derivatives similar to our compound showed significant inhibition of prostate cancer cell lines with specific substitutions enhancing activity .
  • Binding Affinity Studies: Research has indicated that modifications in the chemical structure can lead to variations in binding affinities to target proteins, impacting overall efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.